Volixibat potassium

Beschreibung

BenchChem offers high-quality Volixibat potassium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Volixibat potassium including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1431935-92-0 |

|---|---|

Molekularformel |

C38H50KN3O12S2 |

Molekulargewicht |

844.0 g/mol |

IUPAC-Name |

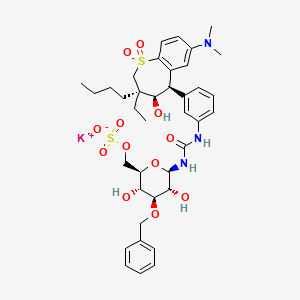

potassium;[(2R,3R,4S,5R,6R)-6-[[3-[(3S,4R,5R)-3-butyl-7-(dimethylamino)-3-ethyl-4-hydroxy-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-5-yl]phenyl]carbamoylamino]-3,5-dihydroxy-4-phenylmethoxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C38H51N3O12S2.K/c1-5-7-18-38(6-2)23-54(46,47)30-17-16-27(41(3)4)20-28(30)31(35(38)44)25-14-11-15-26(19-25)39-37(45)40-36-33(43)34(51-21-24-12-9-8-10-13-24)32(42)29(53-36)22-52-55(48,49)50;/h8-17,19-20,29,31-36,42-44H,5-7,18,21-23H2,1-4H3,(H2,39,40,45)(H,48,49,50);/q;+1/p-1/t29-,31-,32-,33-,34+,35-,36-,38-;/m1./s1 |

InChI-Schlüssel |

CJMKTEIIPMBTJB-DXFHJFHKSA-M |

Isomerische SMILES |

CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC(=CC=C3)NC(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COS(=O)(=O)[O-])O)OCC5=CC=CC=C5)O)CC.[K+] |

Kanonische SMILES |

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC(=CC=C3)NC(=O)NC4C(C(C(C(O4)COS(=O)(=O)[O-])O)OCC5=CC=CC=C5)O)CC.[K+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Volixibat Potassium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volixibat (B1684035) potassium is a potent, orally administered, minimally absorbed, competitive inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][2][3] Its primary mechanism of action is the localized inhibition of bile acid reabsorption in the terminal ileum, thereby interrupting the enterohepatic circulation of bile acids.[1][2] This targeted action leads to a reduction in the overall bile acid pool, which is the therapeutic basis for its investigation in cholestatic liver diseases such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC), as well as metabolic conditions like non-alcoholic steatohepatitis (NASH).[1][4][5][6] This guide provides a comprehensive overview of the molecular mechanism, pharmacodynamics, and relevant clinical and preclinical data associated with volixibat potassium.

Introduction: The Role of the Apical Sodium-Dependent Bile Acid Transporter (ASBT)

The enterohepatic circulation is a highly efficient process responsible for maintaining the body's bile acid pool, which is crucial for lipid digestion and absorption. The ASBT, encoded by the SLC10A2 gene, is a key protein in this process, responsible for the active uptake of bile acids from the intestinal lumen into the enterocytes of the terminal ileum.[2] From the enterocytes, bile acids are transported back to the liver via the portal circulation. In cholestatic liver diseases, the accumulation of bile acids is a central feature of the pathophysiology, leading to hepatocellular injury and debilitating symptoms such as pruritus.

Core Mechanism of Action of Volixibat Potassium

Volixibat potassium acts as a competitive inhibitor of ASBT, binding to the transporter and preventing the reuptake of bile acids from the small intestine.[1] This action is largely confined to the gastrointestinal tract due to the drug's minimal systemic absorption.[7][8] The primary consequences of ASBT inhibition by volixibat are:

-

Increased Fecal Bile Acid Excretion: By blocking reabsorption, volixibat leads to a significant increase in the amount of bile acids excreted in the feces.[9][10]

-

Reduced Serum Bile Acid Levels: The interruption of the enterohepatic circulation results in lower concentrations of circulating bile acids.[11]

-

Upregulation of Hepatic Bile Acid Synthesis: The liver compensates for the loss of returning bile acids by increasing the de novo synthesis of bile acids from cholesterol.[12][13] This process is mediated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis. A surrogate marker for this increased synthesis is the elevation of serum 7α-hydroxy-4-cholesten-3-one (C4).[12][13]

These downstream effects are believed to contribute to the therapeutic benefits of volixibat, including the alleviation of cholestatic pruritus and potential improvements in liver biochemistry.

Signaling Pathways and Molecular Interactions

The mechanism of action of volixibat primarily involves the direct inhibition of the ASBT protein. The subsequent physiological changes trigger a cascade of signaling events.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Volixibat - Wikipedia [en.wikipedia.org]

- 3. Volixibat (SHP626, SAR548304, LUM002) | ASBT inhibitor | Probechem Biochemicals [probechem.com]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. io.nihr.ac.uk [io.nihr.ac.uk]

- 6. drugpatentwatch.com [drugpatentwatch.com]

- 7. Absorption, Distribution, Metabolism, and Excretion of [14C]-Volixibat in Healthy Men: Phase 1 Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absorption, Distribution, Metabolism, and Excretion of [14C]-Volixibat in Healthy Men: Phase 1 Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mirum Pharmaceuticals Presents New Data From Its Maralixibat and Volixibat Clinical Studies at AASLD Annual Meeting - BioSpace [biospace.com]

- 10. Apical sodium-dependent bile acid transporter inhibition with volixibat improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. Volixibat in adults with non-alcoholic steatohepatitis: 24-week interim analysis from a randomized, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mirumpharma.com [mirumpharma.com]

Preclinical Studies of Volixibat Potassium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preclinical studies conducted on volixibat (B1684035) potassium (formerly known as SHP626 or LUM002). Volixibat is a potent, minimally absorbed, selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). By inhibiting this transporter in the terminal ileum, volixibat blocks the reabsorption of bile acids, thereby interrupting the enterohepatic circulation. This guide summarizes key preclinical findings related to its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile in various animal models.

Mechanism of Action and Pharmacodynamics

Volixibat's primary mechanism of action is the competitive inhibition of the apical sodium-dependent bile acid transporter (ASBT), a protein crucial for the reabsorption of bile acids from the intestine back to the liver. This interruption of the enterohepatic circulation of bile acids leads to several downstream effects.[1][2][3] The increased excretion of bile acids in the feces prompts the liver to synthesize new bile acids from cholesterol, which can lead to a reduction in serum cholesterol levels.[3][4]

Preclinical studies have consistently demonstrated the potent and selective nature of volixibat as an ASBT inhibitor.[1][5][6]

dot

Pharmacodynamic Effects in a NASH Mouse Model

A key preclinical study investigated the effects of volixibat in a high-fat diet (HFD)-fed Ldlr-/-.Leiden mouse model of non-alcoholic steatohepatitis (NASH).[7]

Experimental Protocol: Male Ldlr-/-.Leiden mice were fed a high-fat diet. Volixibat was administered daily in the food at doses of 5, 15, or 30 mg/kg for 24 weeks. The study monitored plasma and fecal bile acid levels, plasma insulin (B600854), lipids, and liver enzymes. Final analyses included liver histology, intrahepatic lipids, mesenteric white adipose tissue mass, and liver gene profiling.[7]

dot

Pharmacodynamic Findings:

| Parameter | Finding | Dose | Reference |

| Fecal Bile Acid Excretion | Significantly increased total amount of bile acid in feces. | All doses | [7] |

| Hepatocyte Hypertrophy | Significantly attenuated the HFD-induced increase. | 30 mg/kg | [7] |

| Hepatic Triglyceride Levels | Significantly attenuated the HFD-induced increase. | 30 mg/kg | [7] |

| Hepatic Cholesteryl Ester Levels | Significantly attenuated the HFD-induced increase. | 30 mg/kg | [7] |

| Mesenteric White Adipose Tissue | Significantly attenuated HFD-induced deposition. | 30 mg/kg | [7] |

| NAFLD Activity Score (NAS) | Significantly lower than in HFD controls. | 30 mg/kg | [7] |

| Gene Expression | Reversed the inhibitory effect of HFD on metabolic master regulators (e.g., PGC-1β, insulin receptor, SREBF2). | Not specified | [7] |

Pharmacokinetics and Metabolism

Preclinical studies in rats and dogs have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of volixibat. A consistent finding across species is its minimal systemic absorption.[1]

Experimental Protocols:

-

ADME in Rats and Dogs: While specific study protocols are not publicly detailed, nonclinical studies involved oral administration of pharmacologically relevant doses (10 mg/kg in dogs and 20 mg/kg in rats). Plasma levels of volixibat were measured, and urine and feces were collected to determine excretion routes.[1]

-

Quantitative Whole-Body Autoradiography (QWBA) in Rats: Following a single oral dose of [14C]-volixibat (20 mg/kg), the distribution of radioactivity was investigated in rats. This technique provides a visual representation of the drug's distribution throughout the body over time.[1]

-

In Vitro Metabolism: In vitro studies using human and hamster microsomes were conducted to identify the metabolic pathways of volixibat.[3]

Pharmacokinetic and ADME Findings:

| Parameter | Species | Finding | Reference |

| Systemic Exposure | Rats and Dogs | Minimal. Plasma levels were generally below the lower limit of quantitation (1 ng/mL). | [1] |

| Absorption | Rats and Dogs | Minimally absorbed after oral administration. | [1] |

| Distribution | Rats | Radioactivity was confined to the lumen and mucosa of the gastrointestinal tract. | [1] |

| Metabolism | In vitro (Human and Hamster Microsomes) | Slow metabolism, primarily through hydroxylation and demethylation. | [1][3] |

| Excretion | Rats and Dogs | Almost entirely recovered in feces, with less than 1% of the administered dose excreted in urine. | [1] |

dot

Preclinical Safety and Toxicology

While detailed toxicology reports are not publicly available, information from early clinical trial summaries provides insights into the preclinical safety evaluation. The safety profile of volixibat is consistent with its mechanism of action and minimal systemic absorption.

General Toxicology Findings: The most frequently observed adverse events in preclinical studies, which were also mirrored in early clinical trials, were gastrointestinal in nature, with diarrhea being the most common.[6] This is an expected consequence of increased bile acids in the colon.

Safety Pharmacology and Toxicology Studies: Standard preclinical safety and toxicology studies in animals, including rats and dogs, were conducted to support the initiation of clinical trials. These studies would have assessed the potential effects of volixibat on major organ systems and established a no-observed-adverse-effect-level (NOAEL). However, specific quantitative data from these studies, such as the NOAELs, are not available in the public domain.

Summary and Implications for Clinical Development

The preclinical data for volixibat potassium consistently demonstrate its intended mechanism of action as a potent and selective ASBT inhibitor. The pharmacodynamic effects observed in a relevant animal model of NASH, including increased fecal bile acid excretion and improvements in liver histology and metabolic parameters, provided a strong rationale for its clinical development in cholestatic liver diseases and NASH.[7]

The pharmacokinetic profile is characterized by minimal systemic absorption and primary elimination in the feces as an unchanged drug, which suggests a low potential for systemic toxicity and drug-drug interactions.[1] The preclinical safety profile is dominated by on-target gastrointestinal effects.

These preclinical findings have been foundational for the design and execution of Phase 1 and 2 clinical trials, which have further explored the safety, tolerability, and efficacy of volixibat in human populations. The consistent pharmacodynamic response of increased fecal bile acid excretion has been a key translational biomarker from preclinical to clinical studies.[8]

References

- 1. Absorption, Distribution, Metabolism, and Excretion of [14C]-Volixibat in Healthy Men: Phase 1 Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, tolerability and pharmacodynamics of apical sodium-dependent bile acid transporter inhibition with volixibat in healthy adults and patients with type 2 diabetes mellitus: a randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mirumpharma.com [mirumpharma.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. takeda.com [takeda.com]

- 7. Apical sodium-dependent bile acid transporter inhibition with volixibat improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mirumpharma.com [mirumpharma.com]

The Impact of Volixibat Potassium on Bile Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Volixibat (B1684035) potassium is a potent, orally administered, and minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). By selectively blocking the reabsorption of bile acids in the terminal ileum, volixibat disrupts the enterohepatic circulation, leading to a cascade of metabolic effects. This guide provides a comprehensive technical overview of volixibat's mechanism of action, its quantitative effects on key biomarkers of bile acid metabolism, detailed experimental protocols for assessing these effects, and a visual representation of the underlying signaling pathways.

Mechanism of Action

Volixibat's primary mechanism of action is the competitive inhibition of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), a protein crucial for the reabsorption of approximately 95% of bile acids from the terminal ileum back into the portal circulation.[1][2] This targeted inhibition leads to a significant increase in the excretion of bile acids in the feces.[3][4]

The reduction in the bile acid pool returning to the liver triggers a compensatory response to maintain bile acid homeostasis. The liver increases the synthesis of new bile acids from cholesterol.[1] The rate-limiting enzyme in this synthesis pathway is cholesterol 7α-hydroxylase (CYP7A1).[1] This upregulation of bile acid synthesis from cholesterol can lead to a reduction in serum levels of low-density lipoprotein cholesterol (LDL-C).[5][6]

Signaling Pathways

The regulation of bile acid synthesis is a complex process involving the farnesoid X receptor (FXR), a nuclear hormone receptor activated by bile acids, and fibroblast growth factor 19 (FGF19), a hormone secreted from the ileum.[7][8]

Normal Bile Acid Homeostasis

References

- 1. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. hcplive.com [hcplive.com]

- 4. Mirum Pharmaceuticals Presents New Data From Its Maralixibat and Volixibat Clinical Studies at AASLD Annual Meeting - BioSpace [biospace.com]

- 5. researchgate.net [researchgate.net]

- 6. mirumpharma.com [mirumpharma.com]

- 7. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Volixibat Potassium for Primary Biliary Cholangitis (PBC): A Technical Guide for Researchers

This technical guide provides an in-depth overview of volixibat (B1684035) potassium, an investigational therapy for the treatment of cholestatic pruritus in patients with Primary Biliary Cholangitis (PBC). It is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive look at the mechanism of action, clinical trial data, and experimental protocols associated with volixibat's development program.

Primary Biliary Cholangitis is a chronic, progressive autoimmune liver disease characterized by the destruction of small intrahepatic bile ducts, leading to cholestasis, the accumulation of bile acids in the liver.[1] This accumulation can cause significant liver damage, eventually leading to fibrosis and cirrhosis.[1] One of the most burdensome symptoms of PBC is cholestatic pruritus, or intense itching, which affects up to 80% of individuals and can severely impact quality of life.[2][3][4] Volixibat potassium is an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), designed to interrupt the enterohepatic circulation of bile acids, thereby reducing the systemic bile acid pool and alleviating associated symptoms.[2][5][6]

Mechanism of Action

Volixibat is a highly potent, selective inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[7] The IBAT is a protein located on the surface of the terminal ileum and is primarily responsible for the reabsorption of bile acids from the intestine back into the portal circulation for return to the liver.[5][6][7] This process, known as enterohepatic circulation, is highly efficient, recycling approximately 95% of bile acids.

In cholestatic conditions like PBC, the impaired bile flow leads to an accumulation of toxic bile acids systemically.[2][4] By competitively inhibiting IBAT, volixibat blocks this reabsorption pathway.[5][6] This interruption leads to increased excretion of bile acids in the feces.[4][5] The resulting decrease in the overall bile acid pool is believed to reduce bile acid-mediated liver damage and alleviate cholestatic symptoms, most notably pruritus.[5] The minimal systemic absorption of volixibat confines its primary activity to the gastrointestinal tract, which is a key aspect of its design.[5]

Clinical Development: The VANTAGE Study

The primary clinical investigation of volixibat in PBC is the Phase 2b VANTAGE study (NCT05050136).[2][8] This study is designed to evaluate the efficacy and safety of volixibat for the treatment of cholestatic pruritus in adults with PBC.[8][9]

Experimental Protocol: VANTAGE Study

-

Study Design : A multicenter, randomized, double-blind, placebo-controlled, adaptive phase 2b trial.[3]

-

Objective : To assess the efficacy, safety, and tolerability of volixibat in reducing pruritus in adult patients with PBC.[8][9]

-

Patient Population : The study enrolled adults (≥ 18 years) with a confirmed diagnosis of PBC and moderate to severe pruritus.[10] A key exclusion criterion was a history of small bowel surgery that could impact enterohepatic circulation.[9]

-

Intervention : Patients were randomized to receive volixibat 20 mg twice daily (BID), volixibat 80 mg BID, or a matching placebo BID for a 28-week period.[2][10] Based on interim analysis showing similar efficacy between the two active doses, the study is proceeding with the 20 mg BID dose.[3][11][12]

-

Primary Endpoint : The primary outcome measure is the mean change in the weekly average of daily itch scores from baseline to the Week 17-28 period, as assessed by the Adult Itch-Reported Outcome (ItchRO) scale.[2][10] The Adult ItchRO is an 11-point numeric rating scale where 0 indicates "no itch" and 10 represents the "worst itch imaginable".[3]

-

Secondary Endpoints : Key secondary outcomes include the proportion of patients achieving a ≥50% reduction in serum bile acids (sBA), changes in quality of life measures (including fatigue and sleep), and overall safety and tolerability.[2][5]

Clinical Efficacy and Biomarker Data

Interim analyses from the VANTAGE study have demonstrated statistically significant improvements in pruritus and reductions in serum bile acids for patients treated with volixibat.[2][10][13]

Table 1: Efficacy of Volixibat on Pruritus (Adult ItchRO Scale)

| Treatment Group | Mean Change from Baseline | Placebo-Adjusted Difference | P-value (vs. Placebo) |

| Volixibat 20mg BID | -3.84 | -2.34 | p=0.0090 |

| Volixibat 80mg BID | -3.79 | -2.29 | p=0.0075 |

| Volixibat Combined | -3.82 | -2.32 | p=0.0026 |

Data from interim analysis presented at Week 16 and Week 28.[2][11][12]

The data shows that volixibat treatment led to rapid and sustained reductions in itch, with statistically significant improvements observed as early as week 1.[2] Both the 20mg and 80mg doses achieved similar, significant responses.[2]

Table 2: Effect of Volixibat on Serum Bile Acids (sBA)

| Biomarker Endpoint | Volixibat-Treated Patients |

| Patients with ≥50% sBA Reduction | 70-75% |

Data from interim analysis.[2][11][12][13]

A significant majority of patients receiving volixibat achieved a substantial reduction in serum bile acid levels, a key pharmacodynamic marker of IBAT inhibition.[2][12][13] Additionally, reductions in the inflammatory biomarker IL-31 were observed in patients treated with volixibat.[2]

Safety and Tolerability Profile

The safety profile of volixibat in the VANTAGE study has been consistent with the known effects of IBAT inhibitors.[12]

Table 3: Common and Serious Adverse Events (AEs) in the VANTAGE Study

| Adverse Event | Frequency in Volixibat Arms | Severity | Notes |

| Most Common AE | |||

| Diarrhea | 77% | Mild to Moderate | Mostly transient. One case led to discontinuation.[2][3][11][12][13] |

| Serious AEs (SAEs) | |||

| Suicide attempt, syncope | n=1 (20mg group) | Grade ≥3 | [3] |

| Hyperbilirubinemia, LFT increased | n=1 (20mg group) | Grade ≥3 | [3] |

| Drug-induced liver injury | n=1 (80mg group) | Grade ≥3 | Attributed to ibuprofen (B1674241) and alcohol.[3] |

No new safety signals were identified.[2][3][10][12] Adverse events were similar between the 20 mg and 80 mg treatment groups.[2][12][13] Importantly, no clinically meaningful changes in liver biomarkers such as ALT, AST, ALP, or total bilirubin (B190676) were observed compared to placebo.[3][12]

Co-administration with Obeticholic Acid (OCA)

A separate pilot study, VLX-602, investigated the safety and efficacy of adding volixibat (80 mg BID) to the treatment regimen of six PBC patients already receiving OCA.[4]

-

Design : A multicenter, open-label study.[4]

-

Key Findings :

-

Improvements in pruritus were observed in some participants, which returned after volixibat cessation.[4]

-

The safety profile was consistent with the known effects of IBAT inhibitors, with the most common treatment-emergent adverse event being mild to moderate diarrhea (83.3%).[4]

-

Serum bile acid levels remained stable, and no clinically meaningful changes in liver function tests were observed.[4]

-

Regulatory Status

Based on the positive interim results from the VANTAGE study, the U.S. Food and Drug Administration (FDA) has granted Breakthrough Therapy Designation to volixibat for the treatment of cholestatic pruritus in patients with PBC.[2][6][10][13] This designation is intended to expedite the development and review of drugs for serious conditions where preliminary clinical evidence indicates substantial improvement over available therapy.[6]

Conclusion

Volixibat potassium has demonstrated significant potential as a targeted therapy for cholestatic pruritus, a debilitating symptom of Primary Biliary Cholangitis. Through its mechanism as an IBAT inhibitor, it effectively reduces the systemic bile acid load. Data from the Phase 2b VANTAGE study shows that volixibat leads to statistically significant and clinically meaningful improvements in itch, accompanied by a favorable safety profile. The ongoing clinical development and Breakthrough Therapy Designation highlight its promise in addressing a critical unmet need for patients with PBC.

References

- 1. pbccompanion.com [pbccompanion.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. mirumpharma.com [mirumpharma.com]

- 4. mirumpharma.com [mirumpharma.com]

- 5. mirumclinicaltrials.com [mirumclinicaltrials.com]

- 6. liverdiseasenews.com [liverdiseasenews.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. A Study to Evaluate Efficacy and Safety of an Investigational Drug Named Volixibat in Patients With Itching Caused by Primary Biliary Cholangitis [ctv.veeva.com]

- 10. hcplive.com [hcplive.com]

- 11. Volixibat Shows Positive Interim Results in VANTAGE PBC and VISTAS PSC Studies [synapse.patsnap.com]

- 12. hcplive.com [hcplive.com]

- 13. pharmacytimes.com [pharmacytimes.com]

chemical structure and properties of volixibat potassium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (B1684035) potassium, also known as SHP626 and LUM002, is a potent, orally administered, and minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT).[1][2] This document provides an in-depth technical overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data related to volixibat potassium.

Chemical Structure and Physicochemical Properties

Volixibat potassium is a synthetic, non-bile acid analogue. Its chemical structure and key identifiers are detailed below.

| Identifier | Value | Citation |

| IUPAC Name | potassium;[(2R,3R,4S,5R,6R)-6-[[3-[(3S,4R,5R)-3-butyl-7-(dimethylamino)-3-ethyl-4-hydroxy-1,1-dioxo-4,5-dihydro-2H-1λ⁶-benzothiepin-5-yl]phenyl]carbamoylamino]-3,5-dihydroxy-4-phenylmethoxyoxan-2-yl]methyl sulfate | [3] |

| SMILES String | CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)--INVALID-LINK--C3=CC(=CC=C3)NC(=O)N[C@H]4--INVALID-LINK--COS(=O)(=O)[O-]))O">C@@HOC(C5=CC=CC=C5)C4O)[C@H]1O.[K+] | [3] |

| CAS Number | 1431935-92-0 | [3] |

| Molecular Formula | C₃₈H₅₀KN₃O₁₂S₂ | [3] |

| Molecular Weight | 844.0 g/mol | [3] |

Physicochemical Data:

| Property | Value | Citation |

| pKa (Predicted) | Acidic: -2.3, 11.5; Basic: 4.5 | N/A |

| Aqueous Solubility (Predicted) | Data not available. Volixibat is known to be minimally absorbed.[2] | N/A |

| LogP (Predicted) | 3.2 | N/A |

Mechanism of Action

Volixibat potassium is a selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[4] ASBT is a key protein responsible for the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation.[4] By inhibiting ASBT, volixibat potassium blocks this reabsorption, leading to increased fecal excretion of bile acids.[2] This interruption of the enterohepatic circulation stimulates the liver to synthesize new bile acids from cholesterol to replenish the bile acid pool.[5] This mechanism of action is central to its therapeutic effects.

Pharmacokinetics and Pharmacodynamics

Absorption, Distribution, Metabolism, and Excretion (ADME):

A Phase 1 study in healthy men demonstrated that volixibat is minimally absorbed following oral administration.[6]

| Pharmacokinetic Parameter | Finding | Citation |

| Absorption | Very low plasma concentrations (0-0.179 ng/mL) were detected up to 8 hours post-dose. | [2][6] |

| Metabolism | Volixibat is not metabolized and is excreted as the unchanged parent compound. | [6] |

| Excretion | The vast majority (mean 92.3%) of the administered dose is recovered in the feces. A negligible amount (mean 0.01%) is found in the urine. | [6] |

Pharmacodynamics:

The primary pharmacodynamic effect of volixibat is the inhibition of bile acid reuptake, which leads to a compensatory increase in bile acid synthesis. This is evidenced by an increase in serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.[5]

Therapeutic Indications and Clinical Trials

Volixibat potassium has been investigated for the treatment of cholestatic pruritus and nonalcoholic steatohepatitis (NASH).

Cholestatic Pruritus:

Interim results from the Phase 2b VANTAGE study in patients with primary biliary cholangitis (PBC) and cholestatic pruritus showed a statistically significant improvement in pruritus with volixibat treatment compared to placebo.[7] A significant number of patients on volixibat also achieved a greater than 50% reduction in serum bile acids.[7]

Nonalcoholic Steatohepatitis (NASH):

A Phase 2 study of volixibat in adults with NASH was terminated due to a lack of efficacy.[5] While the drug demonstrated target engagement by increasing serum C4 and decreasing cholesterol levels, it did not lead to a significant improvement in liver histology or a reduction in hepatic steatosis.[5]

Clinical Trial Data Summary:

| Study | Indication | Phase | Key Findings | Citation |

| VANTAGE | Cholestatic Pruritus in Primary Biliary Cholangitis (PBC) | 2b | Statistically significant improvement in pruritus. >50% reduction in serum bile acids in a majority of patients. | [7] |

| NCT02787304 | Nonalcoholic Steatohepatitis (NASH) | 2 | Terminated for lack of efficacy. No significant improvement in liver histology. | [5] |

| OHANA | Intrahepatic Cholestasis of Pregnancy (ICP) | 2a/2b | Ongoing study to evaluate efficacy and safety. | [8] |

| VISTAS | Primary Sclerosing Cholangitis (PSC) | 2b | Interim analysis exceeded the efficacy threshold for study continuation. | [7] |

Experimental Protocols

In Vitro ASBT Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of volixibat potassium on ASBT in a cell-based assay.

Detailed Steps:

-

Cell Culture: Culture a suitable mammalian cell line stably expressing human ASBT (e.g., MDCK-II cells) on permeable Transwell inserts to allow for the formation of a polarized monolayer.

-

Pre-incubation: Wash the cell monolayers with a pre-warmed transport buffer. Then, pre-incubate the cells with varying concentrations of volixibat potassium or a vehicle control in the apical compartment for a defined period (e.g., 15-30 minutes) at 37°C.

-

Uptake Initiation: Remove the pre-incubation solution and add a fresh, pre-warmed transport buffer containing a radiolabeled bile acid substrate (e.g., [³H]-taurocholic acid) and the corresponding concentration of volixibat potassium or vehicle to the apical compartment.

-

Incubation: Incubate the plates at 37°C for a predetermined time within the linear range of uptake (e.g., 10-30 minutes).

-

Uptake Termination and Lysis: Stop the uptake by rapidly washing the monolayers with ice-cold buffer. Lyse the cells to release the intracellular contents.

-

Quantification and Analysis: Quantify the amount of radiolabeled bile acid taken up by the cells using scintillation counting. Calculate the percentage of inhibition for each concentration of volixibat potassium relative to the vehicle control. Determine the IC₅₀ value from the resulting dose-response curve.[9]

Animal Model of Cholestatic Pruritus: Bile Duct Ligation (BDL)

The BDL model in mice is a widely used surgical model to induce cholestatic pruritus.

Surgical Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave and disinfect the abdominal area.

-

Incision: Make a midline abdominal incision to expose the peritoneal cavity.

-

Bile Duct Isolation: Gently retract the liver and intestines to visualize and isolate the common bile duct.

-

Ligation: Ligate the common bile duct in two locations using a non-absorbable suture. The duct can be transected between the two ligatures.

-

Closure: Close the abdominal wall and skin with sutures.

-

Post-operative Care: Administer analgesics and allow the animals to recover. Cholestasis and pruritus-like scratching behavior typically develop within 5-7 days.

Volixibat Administration and Assessment:

-

Drug Administration: Following the recovery period, administer volixibat potassium or a vehicle control orally to the BDL mice. The dosing regimen would be based on previous dose-finding studies.

-

Behavioral Assessment: Quantify the scratching behavior of the mice over a defined period to assess the anti-pruritic effect of volixibat.

-

Biochemical Analysis: Collect blood samples to measure serum bile acid levels and markers of liver injury.

Animal Model of NASH: Ldlr-/-.Leiden Mice

The Ldlr-/-.Leiden mouse model is a translational model for studying NASH.

Study Design:

-

Induction of NASH: Feed male Ldlr-/-.Leiden mice a high-fat diet (HFD) for an extended period (e.g., 24 weeks) to induce obesity, insulin (B600854) resistance, and the histopathological features of NASH.[10]

-

Group Allocation: Divide the mice into several groups: a chow-fed control group, an HFD-fed control group, and HFD-fed groups treated with different doses of volixibat potassium (e.g., 5, 15, and 30 mg/kg/day).[10]

-

Drug Administration: Administer volixibat potassium or vehicle to the respective groups daily via oral gavage for the duration of the treatment period.[10]

-

Monitoring: Monitor body weight, food intake, and plasma parameters (e.g., lipids, glucose, insulin, liver enzymes) at regular intervals throughout the study.[10]

-

Terminal Analysis: At the end of the study, collect blood and tissues for detailed analysis.

Conclusion

Volixibat potassium is a potent and selective ASBT inhibitor with a well-defined mechanism of action. Its minimal systemic absorption and primary fecal excretion contribute to a favorable safety profile. While it has shown promise in the treatment of cholestatic pruritus, its development for NASH has been discontinued (B1498344) due to a lack of efficacy. Ongoing and future studies will further elucidate its therapeutic potential in other cholestatic liver diseases.

References

- 1. Apical sodium-dependent bile acid transporter inhibition with volixibat improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absorption, Distribution, Metabolism, and Excretion of [14C]-Volixibat in Healthy Men: Phase 1 Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volixibat Potassium | C38H50KN3O12S2 | CID 89522394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ASBT Transporter, ASBT Uptake Assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. mirumpharma.com [mirumpharma.com]

- 6. Absorption, Distribution, Metabolism, and Excretion of [14C]-Volixibat in Healthy Men: Phase 1 Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hcplive.com [hcplive.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. benchchem.com [benchchem.com]

- 10. Apical sodium-dependent bile acid transporter inhibition with volixibat improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Volixibat Potassium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (B1684035) potassium is an investigational, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3][4] By selectively blocking this transporter in the terminal ileum, volixibat interrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion.[5][6][7] This mechanism of action has therapeutic potential in cholestatic liver diseases, where the accumulation of bile acids contributes to symptoms such as pruritus and liver damage.[4][8] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for volixibat potassium, along with details of key experimental protocols.

Pharmacokinetics: Minimal Systemic Exposure

Volixibat is characterized by its minimal systemic absorption following oral administration.[1][9][10] The majority of the drug is excreted unchanged in the feces, indicating low bioavailability.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A Phase 1, open-label study in healthy male subjects using radiolabeled [14C]-volixibat provided definitive insights into its ADME properties.[1][9][10]

Key Findings:

-

Absorption: Plasma concentrations of volixibat were very low, with a range of 0–0.179 ng/mL observed up to 8 hours after a single 50 mg oral dose. Due to these low levels, standard pharmacokinetic parameters such as AUC and half-life could not be calculated.[1][9]

-

Distribution: No radioactivity was detected in plasma or whole blood, further supporting minimal systemic distribution.[1][9]

-

Metabolism: In vivo, unchanged volixibat was the only radioactive component detected in feces, indicating that the drug is not significantly metabolized.[1][9] In vitro studies have suggested slow metabolism primarily through hydroxylation and demethylation.

-

Excretion: The vast majority of the administered dose (mean ± SD: 92.3 ± 5.25%) was recovered in the feces as unchanged drug.[1][9] A negligible amount (0.01 ± 0.007%) was recovered in the urine.[1][9]

| Parameter | Result | Study Population | Reference |

| Plasma Concentration | 0–0.179 ng/mL (up to 8h post-dose) | Healthy Men | [1][9] |

| Fecal Excretion (% of dose) | 92.3 ± 5.25 (unchanged drug) | Healthy Men | [1][9] |

| Urinary Excretion (% of dose) | 0.01 ± 0.007 | Healthy Men | [1][9] |

| Metabolism | Not metabolized in vivo | Healthy Men | [1][9] |

| Plasma Cmax (geometric mean) | 0.10 ng/mL (SE 0.11) for 40 mg BID; 0.14 ng/mL (SE 0.22) for 80 mg BID | Healthy Adults | [11] |

| Table 1: Summary of Pharmacokinetic Properties of Volixibat |

Experimental Protocol: ADME Study

-

Intervention: Single oral dose of [14C]-volixibat 50 mg.[1][9]

-

Sample Collection: Blood, plasma, urine, and feces were collected at pre-selected time points over 6 days.[1][9]

-

Analytical Method: Volixibat concentrations in plasma and urine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][13] Total radioactivity was measured in all matrices.

Pharmacodynamics: On-Target Efficacy

The pharmacodynamic effects of volixibat are a direct consequence of its mechanism of action: the inhibition of IBAT. This leads to increased fecal bile acid excretion and a compensatory increase in bile acid synthesis.

Dose-Dependent Effects on Bile Acid Homeostasis

A Phase 1, blinded, placebo-controlled, dose-ranging study in healthy adult males demonstrated a clear dose-dependent effect of volixibat on fecal bile acid (FBA) excretion and the bile acid synthesis biomarker, serum 7α-hydroxy-4-cholesten-3-one (C4).[14]

| Dose | Mean Change from Baseline in Fecal Bile Acid Excretion (µmol) | Mean Change from Baseline in Serum C4 (ng/mL) |

| 10 mg QD | Data not explicitly provided, but showed an increase | Data not explicitly provided, but showed an increase |

| 20 mg QD | Increased, similar to 50 mg/day of maralixibat | 90.7 |

| 5 mg BID | Increased | 79.6 |

| 20 mg BID | Increased | 106.0 |

| 40 mg BID | Increased | 113.2 |

| 80 mg BID | Increased | 137.6 |

| Table 2: Dose-Dependent Pharmacodynamic Effects of Volixibat in Healthy Volunteers (Day 12) [11][14] |

Clinical Efficacy in Cholestatic Pruritus

The VANTAGE and VISTAS clinical trials have provided evidence for the efficacy of volixibat in reducing pruritus in patients with primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC), respectively.[3][15]

VANTAGE Study (PBC):

An interim analysis of the Phase 2b VANTAGE study demonstrated a statistically significant improvement in pruritus for patients treated with volixibat compared to placebo.[3]

| Endpoint | Result | p-value | Reference |

| Mean Change from Baseline in Adult ItchRO scale | -3.82 (volixibat) | <0.0001 | [3] |

| Placebo-Adjusted Difference in Adult ItchRO scale | -2.32 | 0.0026 | [3] |

| Patients with >50% reduction in serum bile acids | 75% (volixibat) | - | [3] |

| Table 3: Key Efficacy Results from the VANTAGE Study (Interim Analysis) |

VISTAS Study (PSC):

The Phase 2b VISTAS study is ongoing, with an independent data review committee recommending continuation of the study with the 20 mg twice-daily dose based on a predefined threshold for efficacy and safety.[3][16]

Experimental Protocols: VANTAGE and VISTAS Studies

-

Study Design: Randomized, double-blind, placebo-controlled, Phase 2b trials.[15][16][17]

-

Patient Population:

-

Intervention:

-

Primary Endpoint: Mean change in daily itch scores from baseline using the Adult ItchRO (Itch Reported Outcome) tool.[15][16]

-

Secondary Endpoints: Safety and tolerability, changes in serum bile acid levels, and quality of life measures.[15][16]

Safety and Tolerability

Across multiple clinical trials involving over 400 individuals, volixibat has been generally well-tolerated.[2][3] The most common treatment-emergent adverse events are gastrointestinal in nature, with diarrhea being the most frequently reported.[3][20] These events are typically mild to moderate in severity and are consistent with the drug's mechanism of action, which increases the amount of bile acids in the colon.[1][9]

Signaling Pathways and Experimental Workflows

Mechanism of Action: IBAT Inhibition

The primary mechanism of action of volixibat is the competitive inhibition of the ileal bile acid transporter (IBAT). This disrupts the enterohepatic circulation of bile acids, leading to a cascade of downstream effects.

Pharmacodynamic Consequences of IBAT Inhibition

The inhibition of IBAT by volixibat sets off a series of physiological responses aimed at maintaining bile acid homeostasis.

References

- 1. Absorption, Distribution, Metabolism, and Excretion of [14C]-Volixibat in Healthy Men: Phase 1 Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mirum Pharmaceuticals Presents New Data From Its Maralixibat and Volixibat Clinical Studies at AASLD Annual Meeting - BioSpace [biospace.com]

- 3. biospace.com [biospace.com]

- 4. mirumpharma.com [mirumpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. Absorption, Distribution, Metabolism, and Excretion of [14C]-Volixibat in Healthy Men: Phase 1 Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mirumpharma.com [mirumpharma.com]

- 12. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

- 13. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mirumpharma.com [mirumpharma.com]

- 15. Mirum initiates enrolment in Phase IIb VISTAS study of volixibat for PSC [clinicaltrialsarena.com]

- 16. Mirum Pharmaceuticals Announces Enrollment Completion in the Phase 2b VISTAS Study - BioSpace [biospace.com]

- 17. hra.nhs.uk [hra.nhs.uk]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. mirumpharma.com [mirumpharma.com]

The Impact of Volixibat Potassium on Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volixibat (B1684035) potassium, a potent and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), is under investigation for the treatment of cholestatic liver diseases. By blocking the reabsorption of bile acids in the terminal ileum, volixibat potassium significantly alters the enterohepatic circulation, leading to increased fecal excretion of bile acids and reduced serum bile acid levels. This targeted mechanism of action has profound implications for the gut microbiota, a complex ecosystem that is highly sensitive to changes in the intestinal environment. This technical guide provides an in-depth analysis of the known and anticipated effects of volixibat potassium on the gut microbiota, drawing upon its mechanism of action and data from related IBAT inhibitors. We will explore the downstream consequences for host physiology, detail relevant experimental protocols, and present key data in a structured format to facilitate further research and drug development in this area.

Introduction: The Gut-Liver Axis and IBAT Inhibition

The gut-liver axis is a bidirectional communication network crucial for maintaining metabolic homeostasis. A key component of this axis is the enterohepatic circulation of bile acids. The ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT), is the primary protein responsible for the reabsorption of bile acids from the distal ileum back into the portal circulation.

Volixibat potassium is a selective inhibitor of IBAT.[1] By blocking this transporter, volixibat disrupts the enterohepatic circulation, leading to a significant increase in the concentration of bile acids in the colon.[2][3] This alteration of the gut's chemical milieu is anticipated to have a substantial impact on the composition and function of the gut microbiota. The most common adverse event reported in clinical trials of volixibat is diarrhea, which is a strong indicator of altered gut physiology.[4][5]

Mechanism of Action: How Volixibat Potassium Influences the Gut Environment

The primary mechanism by which volixibat potassium affects the gut microbiota is through the increased delivery of bile acids to the colon. Bile acids are known to have direct antimicrobial properties and can shape the microbial community structure. The influx of primary bile acids into the colon provides an increased substrate for microbial biotransformation into secondary bile acids, a process that is entirely dependent on the metabolic activity of the gut microbiota.

Signaling Pathways

The interaction between volixibat, bile acids, and the gut microbiota involves complex signaling pathways, primarily through the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5).

Impact on Gut Microbiota Composition and Diversity

While direct studies on volixibat's impact on human gut microbiota are not yet published, research on other IBAT inhibitors, such as elobixibat (B1671180), provides valuable insights into the expected changes.

A study in patients with chronic constipation treated with elobixibat showed a significant decrease in the Shannon diversity index, a measure of microbial richness and evenness.[6] However, at the phylum and genus levels, no significant changes were observed in that particular short-term study.[6] In a mouse model of non-alcoholic steatohepatitis (NASH), elobixibat administration normalized the gut microbial composition, reducing the number of Gram-positive bacteria in the phyla Firmicutes, Deferobacteria, and Actinobacteria, while increasing the number of Proteobacteria.[7]

Table 1: Anticipated Changes in Gut Microbiota Composition with Volixibat Potassium (based on data from other IBAT inhibitors)

| Microbial Group | Direction of Change | Evidence Source |

| Alpha Diversity | ||

| Shannon Index | Decrease | Elobixibat human study[6] |

| Phylum Level | ||

| Firmicutes | Decrease | Elobixibat mouse study[7] |

| Deferobacteria | Decrease | Elobixibat mouse study[7] |

| Actinobacteria | Decrease | Elobixibat mouse study[7] |

| Proteobacteria | Increase | Elobixibat mouse study[7] |

Alterations in Fecal Bile Acid Profile

The most direct and measurable impact of volixibat potassium on the gut environment is the alteration of the fecal bile acid profile. Clinical studies with volixibat have demonstrated a dose-dependent increase in fecal bile acid excretion.[2][3]

Studies with elobixibat have shown that this increase is primarily driven by a significant rise in primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), in the feces.[8] There is also evidence for an increase in the secondary bile acid, deoxycholic acid (DCA).[6]

Table 2: Changes in Fecal Bile Acid Composition with IBAT Inhibition

| Bile Acid | Direction of Change | Evidence Source |

| Total Fecal Bile Acids | Increase | Volixibat human study[2][3], Elobixibat human study[8] |

| Primary Bile Acids | ||

| Cholic Acid (CA) | Increase | Elobixibat human study[8] |

| Chenodeoxycholic Acid (CDCA) | Increase | Elobixibat human study[8] |

| Secondary Bile Acids | ||

| Deoxycholic Acid (DCA) | Increase | Elobixibat human study[6] |

| Lithocholic Acid (LCA) | Decrease | Elobixibat human study[8] |

Experimental Protocols

Gut Microbiota Analysis: 16S rRNA Gene Sequencing

This protocol provides a general workflow for analyzing the gut microbial composition from fecal samples, which would be applicable to studies investigating the effects of volixibat potassium.

References

- 1. mirumpharma.com [mirumpharma.com]

- 2. Mirum Pharmaceuticals Presents New Data From Its Maralixibat and Volixibat Clinical Studies at AASLD Annual Meeting | Nasdaq [nasdaq.com]

- 3. mirumpharma.com [mirumpharma.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. hcplive.com [hcplive.com]

- 6. The benefit of elobixibat in chronic constipation is associated with faecal deoxycholic acid but not effects of altered microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Impact of elobixibat on serum and fecal bile acid levels and constipation symptoms in patients with chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Volixibat Potassium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (B1684035) potassium is a potent, minimally absorbed, and selective inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT).[1][2] Encoded by the SLC10A2 gene, ASBT is the primary transporter responsible for the reabsorption of bile acids from the terminal ileum into the enterohepatic circulation. By competitively inhibiting ASBT, volixibat disrupts this process, leading to increased fecal excretion of bile acids.[3] This mechanism reduces the total bile acid pool, which is a therapeutic strategy for managing cholestatic liver diseases and non-alcoholic steatohepatitis (NASH).[1][2][4] These application notes provide detailed protocols for the in vitro assessment of volixibat potassium's inhibitory activity on ASBT.

Mechanism of Action: ASBT Inhibition

Volixibat potassium exerts its therapeutic effect by competitively binding to the ASBT protein on the apical membrane of enterocytes in the terminal ileum. This binding prevents the reuptake of bile acids from the intestinal lumen into the portal circulation. Consequently, the enterohepatic circulation of bile acids is interrupted, leading to a decrease in the overall bile acid pool. The liver compensates by increasing the synthesis of new bile acids from cholesterol, which can contribute to a reduction in serum cholesterol levels. The primary therapeutic outcome is the alleviation of bile acid accumulation in the liver and systemic circulation, which is implicated in the pathophysiology of cholestatic liver diseases.[2][3][4]

Figure 1. Signaling pathway of volixibat potassium's inhibition of the Apical Sodium-Dependent Bile Acid Transporter (ASBT).

Data Presentation

The inhibitory potency of volixibat potassium is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents representative data from an in vitro ASBT inhibition assay.

| Compound | Target | Assay Type | Cell Line | Substrate | IC50 (nM) |

| Volixibat Potassium | Human ASBT (SLC10A2) | [³H]-Taurocholate Uptake | MDCK-hASBT | Taurocholic Acid | XX.X |

| Control Inhibitor | Human ASBT (SLC10A2) | [³H]-Taurocholate Uptake | MDCK-hASBT | Taurocholic Acid | YY.Y |

Note: The IC50 values presented are for illustrative purposes and should be determined experimentally.

Experimental Protocols

Protocol 1: Radiolabeled ASBT Inhibition Assay

This protocol describes a cell-based assay to determine the IC50 of volixibat potassium by measuring the inhibition of radiolabeled bile acid uptake into cells stably expressing human ASBT.

Materials and Reagents:

-

Cell Line: Madin-Darby Canine Kidney (MDCK-II) cells stably transfected with human ASBT (SLC10A2), or a similar cell line such as Chinese Hamster Ovary (CHO) cells.

-

Control Cell Line: Parental MDCK-II cells (not expressing ASBT).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Substrate: [³H]-Taurocholic acid.

-

Test Compound: Volixibat potassium.

-

Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, pH 7.4.

-

Wash Buffer: Ice-cold HBSS.

-

Lysis Buffer: 0.1 M NaOH with 1% SDS.

-

Scintillation Cocktail.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding:

-

Seed the ASBT-expressing and parental control cells into a 96-well plate at a density that allows for the formation of a confluent monolayer within 48-72 hours.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Compound Preparation:

-

Prepare a stock solution of volixibat potassium in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of volixibat potassium in Uptake Buffer to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest compound dilution).

-

-

Assay Procedure:

-

Aspirate the culture medium from the wells and wash the cell monolayers twice with warm (37°C) Uptake Buffer.

-

Pre-incubate the cells for 10-15 minutes at 37°C with 100 µL of the volixibat potassium dilutions or vehicle control.

-

Prepare the substrate solution by diluting [³H]-Taurocholic acid in Uptake Buffer to the desired final concentration.

-

Initiate the uptake by adding 100 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).

-

Terminate the uptake by aspirating the substrate solution and immediately washing the cells three times with 200 µL of ice-cold Wash Buffer.

-

Lyse the cells by adding 150 µL of Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.

-

Transfer the lysate from each well to a scintillation vial.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the counts per minute (CPM) in the parental control cells from the CPM in the ASBT-expressing cells.

-

Calculate the percent inhibition for each concentration of volixibat potassium relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the volixibat potassium concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Figure 2. Experimental workflow for the radiolabeled ASBT inhibition assay.

Protocol 2: Non-Radioactive Fluorescent ASBT Inhibition Assay (Alternative)

This protocol provides an alternative method using a fluorescently-tagged bile acid analogue, which avoids the use of radioactive materials.

Materials and Reagents:

-

Cell Lines and Culture Medium: As described in Protocol 1.

-

Fluorescent Substrate: A fluorescent bile acid analogue (e.g., tauro-nor-THCA-24-DBD).

-

Test Compound: Volixibat potassium.

-

Uptake and Wash Buffers: As described in Protocol 1.

-

Lysis Buffer (optional): 1% Triton X-100 in PBS.

-

Black, clear-bottom 96-well cell culture plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed the ASBT-expressing and parental control cells into a black, clear-bottom 96-well plate and culture until confluent.

-

Compound Preparation: Prepare serial dilutions of volixibat potassium in Uptake Buffer as described in Protocol 1.

-

Assay Procedure:

-

Aspirate the culture medium and wash the cells twice with warm (37°C) Uptake Buffer.

-

Pre-incubate the cells for 10-15 minutes at 37°C with 100 µL of the volixibat potassium dilutions or vehicle control.

-

Initiate the uptake by adding the fluorescent bile acid analogue substrate solution.

-

Incubate at 37°C for the optimized uptake time.

-

Terminate the uptake by aspirating the substrate solution and washing the cells with ice-cold Wash Buffer.

-

Add 100 µL of Uptake Buffer or Lysis Buffer to each well.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the fluorescence intensity in the parental control cells from that in the ASBT-expressing cells.

-

Determine the percent inhibition and IC50 value as described in Protocol 1.

-

Conclusion

The provided protocols offer robust and reliable methods for the in vitro characterization of volixibat potassium as an ASBT inhibitor. The radiolabeled uptake assay is a standard and sensitive method, while the fluorescent assay provides a viable non-radioactive alternative. These assays are essential tools for researchers and drug development professionals in the preclinical evaluation of ASBT inhibitors and for understanding their mechanism of action.

References

Application Notes and Protocols for Volixibat Potassium in Mouse Models of Cholestasis

Introduction

Cholestatic liver diseases are characterized by the impaired flow of bile from the liver to the small intestine, leading to the accumulation of bile acids in the liver and systemic circulation. This buildup is hepatotoxic, causing inflammation, fibrosis, and potentially cirrhosis.[1][2] Mouse models are crucial for studying the pathophysiology of cholestasis and for evaluating novel therapeutic agents.[3][4] Volixibat (B1684035) potassium (also known as SHP626 or LUM002) is an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[5][6] By blocking IBAT, volixibat interrupts the enterohepatic circulation of bile acids, increasing their excretion in feces and reducing the total bile acid pool in the body.[6][7] These notes provide an overview of volixibat's mechanism, summarize key data, and offer representative protocols for its use in preclinical mouse models of cholestasis.

Mechanism of Action: IBAT Inhibition and Bile Acid Homeostasis

Bile acids are synthesized in the liver from cholesterol, secreted into the intestine, and then predominantly reabsorbed in the terminal ileum by IBAT for return to the liver via the portal circulation.[8][9] This enterohepatic circulation is tightly regulated. In the intestine, reabsorbed bile acids activate the farnesoid X receptor (FXR), which induces the expression of Fibroblast Growth Factor 15 (FGF15) in mice.[10][11] FGF15 travels to the liver, where it binds to its receptor complex (FGFR4/β-klotho) to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[8][9]

Volixibat selectively inhibits IBAT, breaking this cycle.[7] This action has two primary consequences:

-

It reduces the reabsorption of bile acids from the intestine, leading to a significant increase in fecal bile acid excretion.[6]

-

The subsequent decrease in total serum bile acids alleviates the toxic burden on the liver, which is the primary therapeutic goal in cholestatic conditions.[7]

Application Notes

Volixibat is under investigation for several cholestatic diseases, including primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC).[5][12] While specific data from cholestasis mouse models are limited in publicly available literature, data from a mouse model of non-alcoholic steatohepatitis (NASH) and from human clinical trials provide valuable insights for researchers.

Preclinical Data

A study using Ldlr-/-.Leiden mice fed a high-fat diet (a model for NASH) demonstrated volixibat's efficacy in a preclinical setting.[13] This provides the most relevant available mouse data for dose selection and expected pharmacodynamic effects.

Table 1: Effects of Volixibat in a High-Fat Diet-Fed Ldlr-/-.Leiden Mouse Model [13]

| Parameter | Control (High-Fat Diet) | Volixibat (30 mg/kg) | Outcome |

|---|---|---|---|

| Fecal Bile Acid Excretion | Baseline | Significantly Increased | Confirms mechanism of action |

| Liver Triglycerides | Elevated | Significantly Reduced | Improvement in steatosis |

| Liver Cholesteryl Esters | Elevated | Significantly Reduced | Reduction in hepatic lipids |

| NAS Score | Elevated | Significantly Lower | Improvement in overall disease activity |

Clinical Data

Human trials in patients with cholestatic conditions highlight the translatability of the mechanism and potential biomarkers. The VANTAGE trial in PBC patients showed significant reductions in pruritus (itching), a key symptom linked to high serum bile acid levels.[14][15]

Table 2: Summary of Key Outcomes from the VANTAGE Phase 2b Trial (Interim Analysis) in PBC Patients [6][14]

| Parameter | Placebo | Volixibat (20 mg BID) | Volixibat (80 mg BID) |

|---|---|---|---|

| Change in ItchRO Score | -1.3 | -3.7 (p < 0.05) | -3.9 (p < 0.05) |

| % Patients with ≥50% sBA Reduction | Not Reported | ~70-75% | ~70-75% |

| Most Common Adverse Event | Not specified | Diarrhea (mild-moderate) | Diarrhea (mild-moderate) |

Data are simplified for clarity. ItchRO is an 11-point scale for measuring itch intensity. sBA = serum bile acids.

Experimental Protocols

The following are representative protocols for inducing cholestasis in mice and for the subsequent administration and evaluation of volixibat potassium. These protocols are synthesized from established methodologies.[2][3][16]

Induction of Cholestasis via Bile Duct Ligation (BDL)

Bile duct ligation is a widely used surgical model that mimics obstructive cholestasis, leading to reproducible liver injury, inflammation, and fibrosis.[2][3]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical tools (scissors, forceps, needle holders)

-

4-0 or 5-0 silk surgical suture

-

Surgical microscope or loupes

-

Warming pad

-

Analgesics (e.g., buprenorphine)

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse and confirm the lack of pedal reflex. Place the mouse in a supine position on a warming pad to maintain body temperature. Shave the abdominal area and sterilize with 70% ethanol (B145695) and povidone-iodine.

-

Laparotomy: Make a midline abdominal incision (~1.5 cm) to expose the peritoneal cavity.

-

Bile Duct Identification: Gently retract the liver to visualize the common bile duct, which is a translucent tube running alongside the portal vein.

-

Ligation: Carefully isolate the common bile duct from the surrounding tissue. Ligate the duct in two places with silk suture: one ligature close to the liver and a second one distally. A double ligation ensures complete obstruction.[2]

-

Closure: Close the abdominal wall in two layers (peritoneum and skin) using sutures or surgical clips.

-

Post-Operative Care: Administer analgesics as per institutional guidelines. Monitor the mice daily for signs of distress, weight loss, and jaundice.[17] Sham-operated control animals undergo the same procedure without bile duct ligation.

Preparation and Administration of Volixibat Potassium

Materials:

-

Volixibat potassium powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, corn oil)

-

Oral gavage needles (20-22 gauge, curved or straight with ball tip)

-

Syringes

-

Scale and vortex mixer

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of volixibat potassium based on the desired dose (e.g., 5-30 mg/kg) and the number and weight of the mice.[13]

-

Prepare a fresh suspension of volixibat in the chosen vehicle (e.g., 0.5% CMC) each day or as stability allows.

-

Use a vortex mixer to ensure a homogenous suspension before each administration.

-

-

Administration:

-

Administer volixibat or vehicle to the respective groups via oral gavage. This is typically performed once or twice daily.[14][18]

-

Treatment usually begins 1-3 days after BDL surgery and continues for the duration of the study (e.g., 7-21 days).

-

The volume administered is typically 5-10 mL/kg body weight.

-

Sample Collection and Analysis

At the end of the study period (e.g., day 7 or 14 post-BDL), mice are euthanized for sample collection.

Procedure:

-

Blood Collection: Collect blood via cardiac puncture for serum analysis.

-

Serum Analysis: Centrifuge blood to separate serum. Analyze for markers of liver injury (ALT, AST, ALP), cholestasis (total bilirubin, total serum bile acids), and kidney function (BUN, creatinine).

-

Tissue Collection:

-

Perfuse the liver with saline to remove blood.

-

Excise the entire liver and weigh it.

-

Take a portion of the liver and fix it in 10% neutral buffered formalin for histological analysis (H&E for injury, Sirius Red for fibrosis).

-

Snap-freeze the remaining liver tissue in liquid nitrogen and store it at -80°C for gene expression (e.g., qPCR for fibrosis and inflammation markers) and bile acid analysis.[17]

-

Collect a segment of the terminal ileum for gene expression analysis of targets like Fgf15.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of experimental obstructive cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Volixibat - Mirum Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 6. mirumpharma.com [mirumpharma.com]

- 7. mirumclinicaltrials.com [mirumclinicaltrials.com]

- 8. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis [mdpi.com]

- 9. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combining ASBT inhibitor and FGF15 treatments enhances therapeutic efficacy against cholangiopathy in female but not male Cyp2c70 KO mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. Apical sodium-dependent bile acid transporter inhibition with volixibat improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. VANTAGE: Promising data of volixibat in cholestatic pruritus - Medical Conferences [conferences.medicom-publishers.com]

- 15. mirumpharma.com [mirumpharma.com]

- 16. Induction of Obstructive Cholestasis in Mice | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols for the Quantification of Volixibat Potassium in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (B1684035) potassium is an investigational drug under development for the treatment of cholestatic liver diseases such as primary sclerosing cholangitis (PSC) and primary biliary cholangitis (PBC).[1] It is a minimally absorbed, selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[2][3][4] By blocking this transporter, volixibat increases the excretion of bile acids in the feces, thereby reducing their systemic levels and potentially mitigating liver damage and associated symptoms like pruritus.[3][5][6] Given its low systemic absorption, a highly sensitive and robust analytical method is required for its quantification in plasma to support pharmacokinetic and toxicokinetic studies.

This document provides detailed application notes and protocols for the quantification of volixibat in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Mechanism of Action of Volixibat

Volixibat's therapeutic effect stems from its inhibition of the Apical Sodium-Dependent Bile Acid Transporter (ASBT) in the terminal ileum. This transporter is primarily responsible for the reabsorption of bile acids into the enterohepatic circulation. By inhibiting ASBT, volixibat disrupts this process, leading to a significant increase in the fecal excretion of bile acids. This, in turn, reduces the total bile acid pool in the body, alleviating the cholestatic state and its pathological consequences in the liver.

References

- 1. liverdiseasenews.com [liverdiseasenews.com]

- 2. Absorption, Distribution, Metabolism, and Excretion of [14C]-Volixibat in Healthy Men: Phase 1 Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. database.ich.org [database.ich.org]

- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mirumpharma.com [mirumpharma.com]

Application Notes and Protocols: Dose-Response Studies of Volixibat Potassium in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (B1684035) potassium is a potent, minimally absorbed, selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3] By blocking the reabsorption of bile acids in the terminal ileum, volixibat increases their fecal excretion, which in turn reduces the total bile acid pool and stimulates the synthesis of new bile acids from cholesterol in the liver.[1][4] This mechanism of action makes volixibat a promising therapeutic candidate for cholestatic liver diseases such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC).[3][5]

These application notes provide detailed protocols for conducting dose-response studies of volixibat potassium in relevant cell culture models to assess its potency and cytotoxic profile. The provided data are illustrative and intended to serve as a template for experimental design and data presentation.

Mechanism of Action: Inhibition of Bile Acid Reuptake

Volixibat's primary cellular target is the ASBT, a transporter protein located on the apical membrane of enterocytes in the terminal ileum. By competitively inhibiting this transporter, volixibat disrupts the enterohepatic circulation of bile acids. This leads to a reduction in bile acid levels in the liver and systemically, which is thought to alleviate bile acid-mediated liver injury and symptoms like pruritus.[2][6][7]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. mirumpharma.com [mirumpharma.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Absorption, Distribution, Metabolism, and Excretion of [14C]-Volixibat in Healthy Men: Phase 1 Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile acid metabolism and signaling in health and disease: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mirumclinicaltrials.com [mirumclinicaltrials.com]

- 7. liverdiseasenews.com [liverdiseasenews.com]

Application Notes and Protocols for the Preparation of Volixibat Potassium Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Volixibat (B1684035) potassium is a potent and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). It is under investigation for the treatment of various cholestatic liver diseases, including primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC).[1][2][3] Accurate and consistent preparation of volixibat potassium stock solutions is paramount for obtaining reliable and reproducible results in preclinical and in vitro experimental settings. This document provides a detailed protocol for the preparation, storage, and handling of volixibat potassium stock solutions for research purposes.

Volixibat Potassium: Chemical Properties and Storage

A thorough understanding of the physicochemical properties of volixibat potassium is essential for its proper handling and for the preparation of stable stock solutions.

| Parameter | Value | Reference |

| Molecular Weight | 844.0 g/mol | [4] |

| Appearance | White to off-white solid | Assumed based on typical small molecules[5] |

| Solubility | DMSO: Expected to be solubleEthanol: Solubility not specifiedWater: Minimally soluble | General small molecule inhibitor guidance[5][6] |

| Storage (Powder) | -20°C or -80°C, protected from light and moisture | General small molecule inhibitor guidance[5][7] |

| Storage (Stock Solution) | -20°C or -80°C in single-use aliquots | General small molecule inhibitor guidance[5][7] |

Note: The solubility of volixibat potassium in specific solvents should be confirmed with the supplier's Certificate of Analysis (CofA) or product data sheet. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of many small molecule inhibitors.[5][6]

Experimental Protocol: Preparation of a 10 mM Volixibat Potassium Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of volixibat potassium in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro assays.

Materials and Equipment

-

Volixibat potassium powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Sterile, low-retention pipette tips

-

Vortex mixer

-

Optional: Water bath or sonicator

Procedure

-

Pre-calculation: Before weighing, calculate the required mass of volixibat potassium and the volume of DMSO needed to achieve a 10 mM stock solution.

-

Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 844.0 g/mol = 8.44 mg

-

-

Weighing:

-

Tare a sterile microcentrifuge tube on the analytical balance.

-

Carefully weigh the calculated amount of volixibat potassium powder directly into the tared tube. Record the actual mass weighed.

-

-

Dissolution:

-

Using a calibrated pipette, add the calculated volume of DMSO to the microcentrifuge tube containing the volixibat potassium powder.

-

Securely cap the tube.

-

Vortex the solution for 1-2 minutes until the powder is completely dissolved.[5] Visually inspect the solution against a light source to ensure there are no visible particles.

-